

Application Note: 4-Chloro-4'-hydroxybenzophenone (CCBP) in Advanced Photopolymerization[1]

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Compound of Interest

Compound Name: 1-Chloro-4'-hydroxybenzophenone

Cat. No.: B13395068

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Introduction & Scientific Rationale

In the landscape of photoinitiators (PIs), 4-Chloro-4'-hydroxybenzophenone (CCBP) occupies a strategic niche.[1][2] While standard benzophenone (BP) is a workhorse for Type II (hydrogen abstraction) initiation, it suffers from high volatility, odor, and migration—critical failures in biomedical and food-packaging applications.

CCBP resolves these issues through its dual-functionality:

- **The Benzophenone Core:** Acts as the chromophore for UV absorption (typically 250–360 nm), driving the Norrish Type II radical generation.
- **The 4'-Hydroxyl Group:** A chemical "handle" that allows the PI to be covalently tethered to polymer backbones, surfaces, or monomers prior to curing. This creates polymerizable photoinitiators or macromolecular PIs, effectively eliminating migration.
- **The 4-Chloro Substituent:** An electron-withdrawing group (EWG) that subtly alters the triplet state energy and improves lipophilicity compared to 4-hydroxybenzophenone.[1]

Key Applications

- Low-Migration Coatings: Synthesis of non-migratory PIs for food contact materials.[1]
- Surface Grafting: "Grafting-from" polymerization on hydroxyl- or amine-rich surfaces (e.g., cellulose, functionalized glass).[1]
- Biomedical Hydrogels: Crosslinking of PEG-diacrylate (PEGDA) where PI leaching must be minimized.[1]

Mechanism of Action

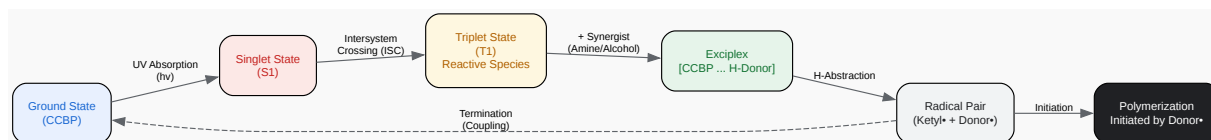
CCBP functions as a Norrish Type II photoinitiator.[1] It does not fragment upon irradiation. Instead, it absorbs UV energy to reach an excited triplet state (

), which then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine or an alcohol.

The Photochemical Pathway

- Absorption: CCBP absorbs UV light (nm, tailing to 360 nm).[1]
- Intersystem Crossing (ISC): Rapid transition from Singlet () to Triplet ().
- H-Abstraction: The excited carbonyl oxygen abstracts a hydrogen from the donor (R-H).[1]
- Radical Generation: Two radicals are formed:
 - Ketyl Radical (Inactive): The CCBP-H[1]• radical is sterically bulky and relatively stable; it usually terminates chains via coupling.[1]
 - Donor Radical (Active): The R• radical (from the amine/alcohol) initiates the polymerization of the monomer (e.g., acrylates).[3]

Visualization: Type II Photoinitiation Cycle



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Figure 1: The Norrish Type II mechanism for CCBP.[1] The H-donor (synergist) is critical for generating the active initiating radical.

Experimental Protocols

Protocol A: Synthesis of a Polymerizable Photoinitiator (CCBP-Acrylate)

Objective: Convert CCBP into a monomeric photoinitiator (CCBP-Acrylate) to prevent migration in the final cured matrix.[1] Scope: Organic Synthesis / Pre-polymerization.

Materials:

- 4-Chloro-4'-hydroxybenzophenone (CCBP)[4]
- Acryloyl chloride (or Methacryloyl chloride)[5]
- Triethylamine (TEA) as acid scavenger
- Dichloromethane (DCM, anhydrous)
- Argon/Nitrogen atmosphere

Step-by-Step Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (2.33 g) of CCBP in 50 mL of anhydrous DCM under an inert atmosphere.

- Base Addition: Add 12 mmol (1.7 mL) of Triethylamine. Cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add 11 mmol of Acryloyl Chloride dissolved in 10 mL DCM over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the starting CCBP spot disappears.
- Workup:
 - Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine.
 - Wash with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).
 - Dry over anhydrous MgSO₄ and evaporate the solvent.[6]
- Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
- Validation: Confirm structure via ¹H-NMR (look for acrylate vinyl protons at 5.8–6.4 ppm).

Outcome: You now have a photoinitiator that will copolymerize into the backbone, ensuring zero migration.

Protocol B: Direct Photopolymerization of Hydrogels (Surface Grafting)

Objective: Use CCBP to initiate the crosslinking of PEGDA hydrogels, utilizing the -OH group for potential surface interactions or simply as a Type II initiator.

Formulation Table:

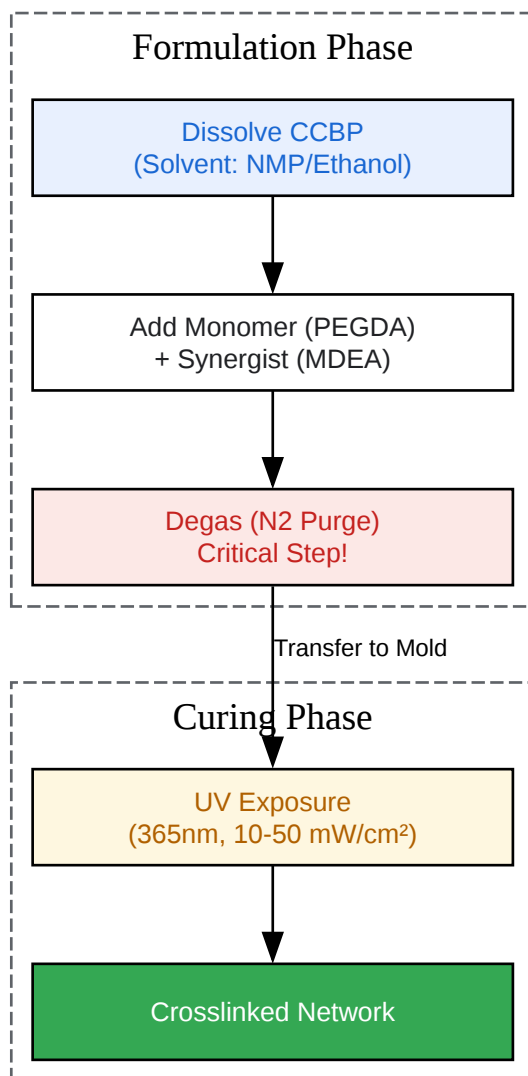
Component	Function	Concentration (wt%)	Notes
PEGDA (Mn 575)	Monomer	20 - 40%	Base matrix.[1]
CCBP	Photoinitiator	0.5 - 2.0%	Predissolve in small amount of solvent (NMP/DMSO) if not soluble in monomer. [1]
MDEA (Methyldiethanolamine)	Synergist	1.0 - 3.0%	Essential H-donor.[1] Molar ratio Amine:CCBP should be > 1:1.
Water/PBS	Solvent	Balance	Degas to remove oxygen.[1]

Workflow:

- Stock Preparation: Dissolve CCBP in a minimal amount of NMP (N-methyl-2-pyrrolidone) or Ethanol.[1] It is sparingly soluble in pure water.
 - Note: For 10 mL of resin, dissolve 50 mg CCBP in 200 μ L NMP.
- Mixing: Add the CCBP concentrate to the PEGDA/Water mixture. Add MDEA last. Vortex vigorously.
- Degassing: Oxygen inhibits Type II initiators significantly. Purge the resin with Nitrogen for 5 minutes or vacuum degas.
- Curing:
 - Light Source: UV LED (365 nm) or Mercury Arc Lamp.[1]
 - Intensity: 10–50 mW/cm².
 - Time: 60–120 seconds.

- Post-Cure: Rinse the hydrogel with Ethanol/Water to remove unreacted species.[1]

Visualization: Experimental Workflow



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Figure 2: Step-by-step workflow for preparing and curing CCBP-initiated formulations.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Tacky Surface (Oxygen Inhibition)	Oxygen quenching the triplet state or radicals.[1]	Increase amine synergist concentration (up to 3-4%). Cure under N2 blanket or cover with a PET film.
Low Solubility	CCBP is hydrophobic.[1]	Use a co-solvent (NMP, DMSO, Acetone) or switch to a more hydrophobic monomer mix.
Yellowing	Formation of colored ketyl radical byproducts.[1]	Reduce CCBP concentration. This is intrinsic to benzophenone derivatives; unavoidable but manageable.
Slow Cure Speed	Mismatch of UV source and absorption.[1]	Ensure light source emits <365 nm.[7] CCBP absorption drops sharply above 350 nm.

Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][8][9]
- PPE: Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation.[8][9][10][11]
- Storage: Store in a cool, dry place away from strong oxidizers.
- Disposal: Dispose of as hazardous chemical waste (halogenated organic).[1]

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